4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride
Overview
Description
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride is a chemical compound with the molecular formula C29H32Cl4N8 and a molecular weight of 634.43 g/mol . It is primarily used in scientific research and is known for its unique structure and properties.
Preparation Methods
The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride involves multiple steps. One common method includes the reaction of tris(4-carbamimidoylphenyl)methylbenzenecarboximidamide with hydrochloric acid to form the tetrahydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where one or more functional groups in the compound are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride can be compared with other similar compounds, such as:
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid: This compound has a similar core structure but different functional groups, leading to different chemical properties and applications.
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide: Without the tetrahydrochloride component, this compound has different solubility and reactivity properties.
The uniqueness of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride lies in its specific structure and the presence of the tetrahydrochloride groups, which influence its chemical behavior and applications.
Properties
IUPAC Name |
4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N8.4ClH/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;;;;/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37);4*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYSRPCHBGSGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl4N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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